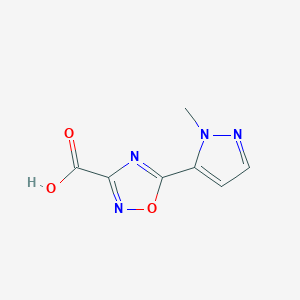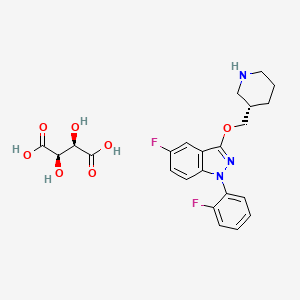
(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound that features a fluorinated indazole core, a piperidine moiety, and a dihydroxysuccinate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted anilines.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.
Formation of the Dihydroxysuccinate Group: This can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can convert ketones to alcohols or amines to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: The compound can be used to study the effects of fluorinated indazoles on biological systems.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indazole core can interact with active sites, while the piperidine moiety may enhance binding affinity. The dihydroxysuccinate group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
5-Fluoroindazole: Shares the indazole core but lacks the piperidine and dihydroxysuccinate groups.
2-Fluorophenylpiperidine: Contains the piperidine and fluorophenyl groups but lacks the indazole core.
Dihydroxysuccinic Acid: Contains the dihydroxysuccinate group but lacks the indazole and piperidine moieties.
Uniqueness
(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate is unique due to its combination of a fluorinated indazole core, a piperidine moiety, and a dihydroxysuccinate group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
特性
CAS番号 |
1050210-94-0 |
|---|---|
分子式 |
C23H25F2N3O7 |
分子量 |
493.5 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-[[(3S)-piperidin-3-yl]methoxy]indazole |
InChI |
InChI=1S/C19H19F2N3O.C4H6O6/c20-14-7-8-17-15(10-14)19(25-12-13-4-3-9-22-11-13)23-24(17)18-6-2-1-5-16(18)21;5-1(3(7)8)2(6)4(9)10/h1-2,5-8,10,13,22H,3-4,9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m01/s1 |
InChIキー |
ZZWLKJMHNKQSJP-TZXXFBNGSA-N |
異性体SMILES |
C1C[C@@H](CNC1)COC2=NN(C3=C2C=C(C=C3)F)C4=CC=CC=C4F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1CC(CNC1)COC2=NN(C3=C2C=C(C=C3)F)C4=CC=CC=C4F.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Bromomethyl)spiro[4.5]decane](/img/structure/B15240758.png)
![(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B15240759.png)
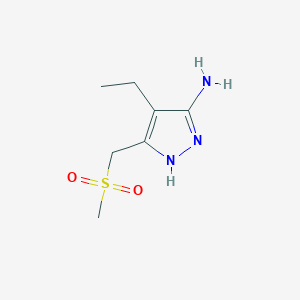

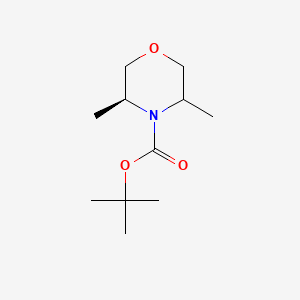

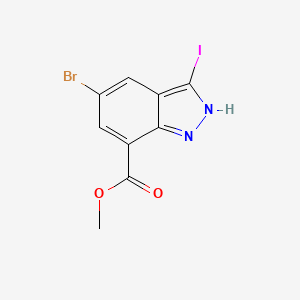
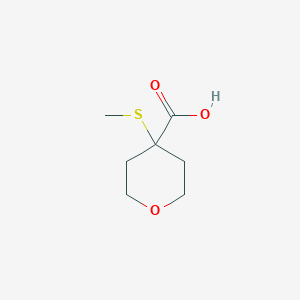
![O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine](/img/structure/B15240795.png)
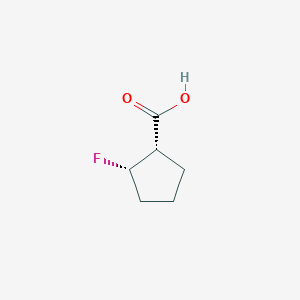
![1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B15240810.png)
![4-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B15240820.png)
